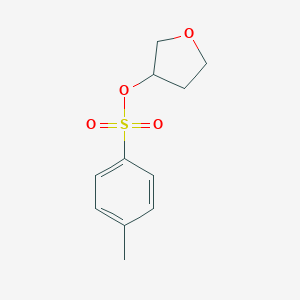

Tetrahydrofuran-3-yl 4-methylbenzenesulfonate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

oxolan-3-yl 4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O4S/c1-9-2-4-11(5-3-9)16(12,13)15-10-6-7-14-8-10/h2-5,10H,6-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWCNXHYRAKUQDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OC2CCOC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50550848 | |

| Record name | Oxolan-3-yl 4-methylbenzene-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50550848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112052-11-6 | |

| Record name | Oxolan-3-yl 4-methylbenzene-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50550848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (3R)-Tetrahydrofuran-3-yl 4-methylbenzenesulfonate

Abstract: This technical guide provides a comprehensive overview of the synthesis of (3R)-Tetrahydrofuran-3-yl 4-methylbenzenesulfonate, a key intermediate in the synthesis of various pharmaceutical compounds.[1] This document delves into the underlying reaction mechanism, provides a detailed, field-proven experimental protocol, outlines critical safety considerations, and discusses methods for purification and characterization. The content is tailored for researchers, scientists, and drug development professionals, aiming to bridge theoretical knowledge with practical application in a laboratory setting.

Introduction: Strategic Importance of a Chiral Intermediate

(3R)-Tetrahydrofuran-3-yl 4-methylbenzenesulfonate, also known as (R)-3-tosyloxytetrahydrofuran, is a chiral building block of significant interest in medicinal chemistry. Its stereospecific configuration is crucial for the synthesis of complex molecules where chirality dictates biological activity. The tosylate group, a derivative of p-toluenesulfonic acid, is an excellent leaving group, making this compound a versatile precursor for nucleophilic substitution reactions.[2] This guide focuses on the efficient and reliable synthesis of this intermediate via the tosylation of (3R)-3-Hydroxytetrahydrofuran.

The conversion of an alcohol to a tosylate is a fundamental transformation in organic synthesis.[2] Alcohols are generally poor leaving groups in nucleophilic substitution reactions due to the strong basicity of the hydroxide ion (HO-).[2] By converting the hydroxyl group into a tosylate ester, we create a much more stable leaving group, the tosylate anion, which is stabilized by resonance.[3] This activation of the alcohol facilitates subsequent substitution reactions, often with inversion of stereochemistry if the reaction proceeds via an SN2 mechanism.[3]

Reaction Mechanism: The Tosylation of a Secondary Alcohol

The synthesis of (3R)-Tetrahydrofuran-3-yl 4-methylbenzenesulfonate from (3R)-3-Hydroxytetrahydrofuran is a classic example of nucleophilic acyl substitution at the sulfur atom of p-toluenesulfonyl chloride (TsCl). The reaction proceeds in two main stages:

-

Nucleophilic Attack: The oxygen atom of the hydroxyl group in (3R)-3-Hydroxytetrahydrofuran acts as a nucleophile and attacks the electrophilic sulfur atom of tosyl chloride. This results in the displacement of the chloride ion and the formation of an oxonium ion intermediate. It is crucial to note that the stereocenter at the carbon bearing the hydroxyl group is not involved in this step, and thus its configuration is retained.[4]

-

Deprotonation: A non-nucleophilic base, such as pyridine or triethylamine, is used to deprotonate the oxonium ion intermediate. This step is essential to neutralize the intermediate and drive the reaction to completion, yielding the final product, (3R)-Tetrahydrofuran-3-yl 4-methylbenzenesulfonate, and the hydrochloride salt of the base.

Caption: Mechanism of Tosylation.

Detailed Experimental Protocol

This protocol is adapted from established procedures and is designed for robustness and scalability.[3][5]

Materials and Reagents

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Purity | Notes |

| (3R)-3-Hydroxytetrahydrofuran | C₄H₈O₂ | 88.11 | ≥98% | Starting material. |

| p-Toluenesulfonyl chloride (TsCl) | C₇H₇ClO₂S | 190.65 | ≥98% | Corrosive, moisture-sensitive. |

| Pyridine | C₅H₅N | 79.10 | Anhydrous | Base and solvent. |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Anhydrous | Reaction solvent. |

| Hydrochloric Acid (HCl) | HCl | 36.46 | 1 M aqueous solution | For workup. |

| Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | Saturated aqueous solution | For workup. |

| Brine | NaCl(aq) | - | Saturated aqueous solution | For workup. |

| Anhydrous Sodium Sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 | Granular | Drying agent. |

| Silica Gel | SiO₂ | - | 60 Å, 230-400 mesh | For column chromatography. |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | HPLC grade | Eluent for chromatography. |

| Hexanes | C₆H₁₄ | - | HPLC grade | Eluent for chromatography. |

Step-by-Step Procedure

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve (3R)-3-Hydroxytetrahydrofuran (1.0 eq.) in anhydrous dichloromethane (DCM) (10 volumes).

-

Cooling: Cool the solution to 0 °C using an ice-water bath.

-

Addition of Base: Add anhydrous pyridine (1.5 eq.) to the cooled solution dropwise via the dropping funnel.

-

Addition of Tosyl Chloride: Slowly add a solution of p-toluenesulfonyl chloride (1.2 eq.) in anhydrous DCM (5 volumes) to the reaction mixture over 30-60 minutes, ensuring the internal temperature remains below 5 °C.

-

Reaction Monitoring: Stir the reaction mixture at 0 °C for 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent.[3]

-

Workup - Quenching: Once the reaction is complete, quench the reaction by the slow addition of 1 M hydrochloric acid until the pH of the aqueous layer is acidic.

-

Workup - Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with DCM (2 x 10 volumes).

-

Workup - Washing: Combine the organic layers and wash successively with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product as an oil.

Caption: Experimental Workflow for Synthesis.

Purification

The crude product is purified by flash column chromatography on silica gel.

-

Column Packing: Pack a glass column with silica gel in a slurry of hexanes.

-

Loading: Dissolve the crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel. Load the dried silica gel onto the top of the column.

-

Elution: Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 30%).[6]

-

Fraction Collection: Collect fractions and analyze by TLC to identify those containing the pure product.

-

Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the final product as a colorless to pale yellow oil.

Safety Considerations

A thorough risk assessment should be conducted before starting any chemical synthesis.

-

p-Toluenesulfonyl Chloride (TsCl): TsCl is corrosive and a lachrymator. It reacts with water to produce hydrochloric acid.[7] Always handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[6][8] In case of skin contact, wash immediately with plenty of soap and water.[9]

-

Pyridine: Pyridine is a flammable liquid with a strong, unpleasant odor. It is harmful if inhaled or absorbed through the skin. Handle in a fume hood and wear appropriate PPE.

-

Dichloromethane (DCM): DCM is a volatile solvent and a suspected carcinogen. All operations involving DCM should be performed in a well-ventilated fume hood.

-

General Precautions: Ensure all glassware is dry, as moisture can hydrolyze tosyl chloride.[9] The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions.

Characterization

The identity and purity of the synthesized (3R)-Tetrahydrofuran-3-yl 4-methylbenzenesulfonate can be confirmed by standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the structure of the molecule. The characteristic peaks for the tosyl group (aromatic protons and the methyl group) and the tetrahydrofuran ring should be observed.

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the functional groups present in the molecule. The strong absorption bands corresponding to the sulfonate group (S=O stretching) are typically observed around 1350 cm⁻¹ and 1170 cm⁻¹.

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound (242.29 g/mol ).[1][2][10]

Conclusion

The synthesis of (3R)-Tetrahydrofuran-3-yl 4-methylbenzenesulfonate via the tosylation of (3R)-3-Hydroxytetrahydrofuran is a reliable and well-established method for producing this valuable chiral intermediate. By understanding the underlying reaction mechanism and adhering to the detailed experimental protocol and safety precautions outlined in this guide, researchers can confidently and efficiently synthesize this compound for its various applications in pharmaceutical and chemical research.

References

-

Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved from [Link]

- Google Patents. (2016). Process for production of (s)-(tetrahydrofuran-3-yl)hydrazine.

-

Chemistry Steps. (n.d.). Mesylates and Tosylates with Practice Problems. Retrieved from [Link]

-

PubChem. (n.d.). Tetrahydrofuran-3-YL 4-methylbenzenesulfonate, (3R)-. Retrieved from [Link]

-

Organic Synthesis. (n.d.). Alcohol to Tosylate using Tosyl Cl, base. Retrieved from [Link]

-

YouTube. (2024, February 14). Organic Chemistry - Reactions of Alcohols | Tosylation and Halogenation. Retrieved from [Link]

-

Master Organic Chemistry. (2015, March 10). Tosylates And Mesylates. Retrieved from [Link]

-

YouTube. (2019, February 11). Tosylation of Alcohols. Retrieved from [Link]

Sources

- 1. (3R)-Tetrahydrofuran-3-yl 4-Methylbenzenesulfonate - SRIRAMCHEM [sriramchem.com]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. organic-synthesis.com [organic-synthesis.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. WO2016021192A1 - Process for production of (s)-(tetrahydrofuran-3-yl)hydrazine - Google Patents [patents.google.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. innospk.com [innospk.com]

- 8. reddit.com [reddit.com]

- 9. rsc.org [rsc.org]

- 10. This compound, (3R)- | C11H14O4S | CID 11149197 - PubChem [pubchem.ncbi.nlm.nih.gov]

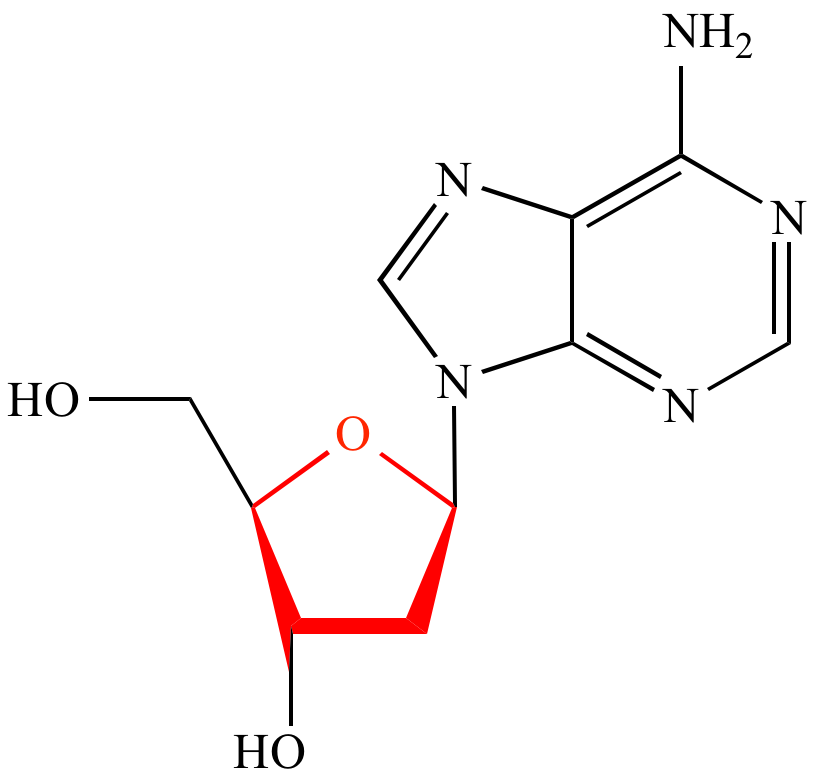

Introduction: The Strategic Importance of a Chiral Building Block

An In-depth Technical Guide to (S)-Tetrahydrofuran-3-yl 4-methylbenzenesulfonate

For Researchers, Scientists, and Drug Development Professionals

(S)-Tetrahydrofuran-3-yl 4-methylbenzenesulfonate, often referred to as (S)-3-tosyloxytetrahydrofuran, is a pivotal chiral building block in modern organic and medicinal chemistry.[1][2] Its structure incorporates a tetrahydrofuran (THF) ring, a common motif in biologically active molecules, and a tosylate group, an excellent leaving group for nucleophilic substitution reactions. The defining feature of this compound is its specific stereochemistry at the C3 position of the THF ring, designated as '(S)'.

In the pharmaceutical industry, where the three-dimensional arrangement of atoms can mean the difference between a life-saving therapeutic and a toxic substance, the demand for enantiomerically pure intermediates is paramount.[3][4][5] Living systems are inherently chiral, and drugs interact with biological targets like enzymes and receptors with high stereoselectivity.[3] Consequently, using chiral building blocks like (S)-Tetrahydrofuran-3-yl 4-methylbenzenesulfonate allows for the precise and efficient construction of complex molecular architectures, ensuring that only the desired, therapeutically active enantiomer of a drug is synthesized.[2][4]

This compound serves as a key intermediate for introducing the (S)-tetrahydrofuran-3-yloxy moiety into target molecules. This structural unit is found in a range of pharmaceuticals, including treatments for diabetes, cancer, and AIDS.[6][7] This guide provides a comprehensive overview of its properties, synthesis, reactivity, and applications, offering field-proven insights for professionals in drug discovery and development.

Part 1: Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and chemical properties is fundamental to its effective use in synthesis. The key properties of (S)-Tetrahydrofuran-3-yl 4-methylbenzenesulfonate are summarized below.

Core Properties

| Property | Value | Source(s) |

| CAS Number | 112052-11-6 | [8][9][10][11] |

| Molecular Formula | C₁₁H₁₄O₄S | [10][11][12] |

| Molecular Weight | 242.29 g/mol | [10][11][12][13] |

| IUPAC Name | [(3S)-oxolan-3-yl] 4-methylbenzenesulfonate | [10] |

| Synonyms | (S)-3-Tosyloxytetrahydrofuran, (S)-(+)-3-Tetrahydrofuranyl tosylate | [10][14][15] |

| Appearance | White to off-white or light yellow solid/crystal | [15] |

| Melting Point | 38.0 to 42.0 °C (Data for (R)-enantiomer) |

Spectroscopic Signature

While a dedicated spectrum for the (S)-enantiomer is not publicly available, the structure allows for predictable spectroscopic characteristics. The ¹H-NMR spectrum would feature distinct signals for the aromatic protons of the tosyl group (two doublets in the ~7.4-7.8 ppm range), a singlet for the methyl group on the benzene ring (~2.4 ppm), and a series of multiplets for the tetrahydrofuran ring protons. The proton at the C3 position, adjacent to the tosylate group, would be expected to appear furthest downfield among the ring protons due to the electron-withdrawing effect of the sulfonate ester.

Part 2: Synthesis and Purification

The primary route to (S)-Tetrahydrofuran-3-yl 4-methylbenzenesulfonate is through the tosylation of its corresponding alcohol, (S)-3-hydroxytetrahydrofuran. The chirality of the final product is derived directly from this starting material.

Synthesis of the Precursor: (S)-3-Hydroxytetrahydrofuran

The chiral precursor, (S)-3-hydroxytetrahydrofuran, is a valuable intermediate in its own right and can be synthesized via several established routes, often starting from the chiral pool.[7][16] A common and industrially viable method begins with L-malic acid, a naturally occurring and inexpensive chiral starting material.[6][17] The process involves:

-

Esterification: L-malic acid is first converted to its dimethyl ester.[6][17]

-

Reduction: The diester is then reduced, typically using a strong reducing agent like sodium borohydride, to yield (S)-1,2,4-butanetriol.[6][17]

-

Cyclization: Finally, the triol undergoes acid-catalyzed dehydration and cyclization to form (S)-3-hydroxytetrahydrofuran.[6][16]

Workflow for the Synthesis of (S)-Tetrahydrofuran-3-yl 4-methylbenzenesulfonate

Caption: General workflow for the synthesis and purification of the title compound.

Experimental Protocol: Tosylation of (S)-3-Hydroxytetrahydrofuran

The following protocol is adapted from a documented procedure for the synthesis of the (R)-enantiomer and is applicable for the (S)-enantiomer.[18] The causality behind each step is explained to provide a deeper understanding.

-

Inert Atmosphere & Cooling: To a stirred solution of (S)-3-hydroxytetrahydrofuran (1.0 eq.) in an anhydrous solvent like toluene or dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add a suitable base such as N-methylmorpholine (1.5 eq.) and a catalytic amount of 1-methylimidazole (0.5 eq.). Cool the mixture to 0-10°C using an ice bath.

-

Causality: An inert atmosphere prevents side reactions with atmospheric moisture. Cooling is critical as the reaction with p-toluenesulfonyl chloride is exothermic. The base neutralizes the HCl byproduct generated during the reaction, driving it to completion.

-

-

Reagent Addition: Add p-toluenesulfonyl chloride (TsCl) (1.3 eq.) portion-wise, ensuring the internal temperature remains between 0-10°C.

-

Causality: Portion-wise addition allows for better temperature control, preventing potential side reactions or degradation of the product.

-

-

Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature (15-25°C) and stir until completion. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Causality: Monitoring ensures the reaction is stopped once the starting material is fully consumed, maximizing yield and minimizing the formation of impurities.

-

-

Aqueous Workup: Once complete, quench the reaction by adding water. Separate the organic layer. Extract the aqueous layer with the same organic solvent to recover any dissolved product. Combine the organic layers.

-

Causality: Quenching with water stops the reaction and dissolves the inorganic salts (e.g., N-methylmorpholinium chloride), facilitating their removal.

-

-

Washing: Wash the combined organic layer sequentially with dilute hydrochloric acid, aqueous sodium bicarbonate solution, and finally, brine (saturated aqueous sodium chloride).

-

Causality: The acid wash removes any remaining organic base. The bicarbonate wash removes any unreacted TsCl and residual acid. The brine wash removes the bulk of the dissolved water from the organic phase.

-

-

Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure (rotary evaporation).

-

Causality: Removing all traces of water is crucial before solvent evaporation to prevent potential hydrolysis of the tosylate product.

-

-

Purification: The resulting crude product, often an oil or semi-solid, can be purified by recrystallization from a suitable solvent system (e.g., ether/hexane) or by column chromatography on silica gel.

Part 3: Chemical Reactivity and Applications

The synthetic utility of (S)-Tetrahydrofuran-3-yl 4-methylbenzenesulfonate stems from the electronic properties of the tosylate group.

Reactivity Profile

The tosylate anion (p-toluenesulfonate) is a highly stable, resonance-delocalized species. This stability makes it an excellent leaving group in nucleophilic substitution reactions, particularly SN2 reactions. When a nucleophile attacks the electrophilic C3 carbon of the tetrahydrofuran ring, it displaces the tosylate group, forming a new carbon-nucleophile bond with inversion of stereochemistry.

Sources

- 1. Chiral Building Blocks in Advanced Chemical Synthesis and Drug Development - AiFChem [aifchem.com]

- 2. nbinno.com [nbinno.com]

- 3. Chiral Molecular Building Blocks in Modern Drug Discovery - AiFChem [aifchem.com]

- 4. How Chiral Building Blocks Drive Advances in Drug Discovery - AiFChem [aifchem.com]

- 5. Synthesis of chiral building blocks for use in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Preparation method of (S)-3-hydroxytetrahydrofuran - Eureka | Patsnap [eureka.patsnap.com]

- 7. Uses and Preparation of (S)-(+)-3-Hydroxytetrahydrofuran_Chemicalbook [chemicalbook.com]

- 8. pharmaffiliates.com [pharmaffiliates.com]

- 9. 112052-11-6|(S)-Tetrahydrofuran-3-yl 4-methylbenzenesulfonate|BLD Pharm [bldpharm.com]

- 10. (S)-tetrahydrofuran-3-yl 4-methylbenzenesulfonate | C11H14O4S | CID 13837326 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. GSRS [gsrs.ncats.nih.gov]

- 12. Tetrahydrofuran-3-yl 4-methylbenzenesulfonate | C11H14O4S | CID 13837325 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. This compound, (3R)- | C11H14O4S | CID 11149197 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. This compound, (3S)- [drugfuture.com]

- 15. (S)-3-P-MESYLOXYTETRAHYDROFURAN | 112052-11-6 [chemicalbook.com]

- 16. 3-Hydroxytetrahydrofuran - Wikipedia [en.wikipedia.org]

- 17. CN104478833A - Synthetic method of (S)-(+)-3-hydroxytetrahydrofuran - Google Patents [patents.google.com]

- 18. WO2016021192A1 - Process for production of (s)-(tetrahydrofuran-3-yl)hydrazine - Google Patents [patents.google.com]

Tetrahydrofuran-3-yl 4-methylbenzenesulfonate CAS number

An In-depth Technical Guide to Tetrahydrofuran-3-yl 4-methylbenzenesulfonate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of this compound, a key chiral intermediate in modern organic synthesis and pharmaceutical development. This document elucidates the compound's chemical identity, including its stereoisomer-specific CAS numbers, physicochemical properties, and synthesis. It further details its critical role as a building block in the synthesis of complex molecules and active pharmaceutical ingredients (APIs), supported by mechanistic insights and established protocols. Safety, handling, and analytical characterization are also discussed to provide a holistic resource for laboratory and industrial applications.

Chemical Identity and Physicochemical Properties

This compound, often referred to as 3-tosyloxytetrahydrofuran, is a sulfonate ester that serves as an excellent leaving group in nucleophilic substitution reactions. Its utility is significantly enhanced by its chiral nature, with both enantiomers being commercially available and crucial for stereoselective synthesis.

The identity of this compound is defined by its Chemical Abstracts Service (CAS) number, which differs for its stereoisomers:

| Isomer | CAS Number |

| (R)-Tetrahydrofuran-3-yl 4-methylbenzenesulfonate | 219823-47-9[1][2][3][4][5] |

| (S)-Tetrahydrofuran-3-yl 4-methylbenzenesulfonate | 112052-11-6[5][6][7][8][9] |

| Racemic this compound | 13694-84-3 (one of the listed CAS numbers for the non-chiral form)[10] |

Synonyms: Common synonyms for the (R)-enantiomer include (R)-3-(p-Toluenesulfonyl)oxytetrahydrofuran and (3R)-Tetrahydro-3-furanyl 4-Methylbenzenesulfonate.[4] The (S)-enantiomer is similarly referred to as (S)-3-(p-Toluenesulfonyl)oxytetrahydrofuran and (3S)-Tetrahydro-3-furanyl 4-Methylbenzenesulfonate.[9]

A summary of its key physicochemical properties is presented below:

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₄O₄S | [1][10] |

| Molecular Weight | 242.29 g/mol | [1][2][10] |

| Appearance | White to light yellow powder or crystal | |

| Melting Point | 38.0 to 42.0 °C | |

| Solubility | Soluble in organic solvents | [3] |

| Storage | Sealed in a dry environment at 2-8°C | [2][4] |

Synthesis and Mechanism

The synthesis of this compound is a cornerstone procedure in organic chemistry, typically involving the reaction of 3-hydroxytetrahydrofuran with p-toluenesulfonyl chloride (TsCl) in the presence of a base. The choice of the enantiomer of 3-hydroxytetrahydrofuran dictates the stereochemistry of the final product.

Reaction Mechanism: The synthesis proceeds via a nucleophilic attack of the hydroxyl group of 3-hydroxytetrahydrofuran on the electrophilic sulfur atom of p-toluenesulfonyl chloride. A base, commonly pyridine or triethylamine, is used to neutralize the hydrochloric acid byproduct, driving the reaction to completion. The stereochemistry at the 3-position of the tetrahydrofuran ring is retained throughout the reaction.

Caption: General Synthetic Workflow for this compound.

Experimental Protocol:

-

To a stirred solution of (R)-3-hydroxytetrahydrofuran (1.0 eq) in dichloromethane at 0°C, add triethylamine (1.5 eq) followed by the dropwise addition of p-toluenesulfonyl chloride (1.2 eq).

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours, monitoring by TLC or HPLC until completion.

-

Quench the reaction with the addition of water and separate the organic layer.

-

Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the pure (R)-Tetrahydrofuran-3-yl 4-methylbenzenesulfonate.

Applications in Drug Development

The primary application of this compound lies in its role as a versatile intermediate for introducing the chiral tetrahydrofuran-3-yl moiety into target molecules.[7] This is particularly valuable in the synthesis of pharmaceuticals where specific stereochemistry is essential for biological activity.

Case Study: Synthesis of Empagliflozin

A notable example is its use in the synthesis of Empagliflozin, a sodium-glucose co-transporter 2 (SGLT2) inhibitor used for the treatment of type 2 diabetes.[11] In this synthesis, the (R)-enantiomer of this compound is often employed to introduce the chiral tetrahydrofuran ring via a nucleophilic substitution reaction.[4]

Caption: Role of this compound in API Synthesis.

The tosylate group acts as an excellent leaving group, facilitating the formation of a new carbon-oxygen or carbon-nitrogen bond with a suitable nucleophile, thereby constructing the core structure of the drug molecule with the desired stereochemistry.

Analytical Characterization

Quality control and characterization of this compound are crucial for its effective use. A combination of spectroscopic and chromatographic techniques is employed to confirm its identity and purity.

| Analytical Technique | Expected Observations |

| ¹H NMR (400 MHz, CDCl₃) | δ: 7.75-7.77 (d, J= 8 Hz, 2H), 7.32-7.34 (d, J= 8 Hz, 2H), 5.06-5.09 (m, 1H), 3.82-3.88 (q, J= 8 Hz, 1H), 3.70-3.80 (m, 2H), 2.45 (s, 3H), 2.05-2.20 (m, 2H).[12] |

| ¹³C NMR | Characteristic peaks for the tosyl group and the tetrahydrofuran ring. |

| HPLC | A single major peak indicating high purity (>98.0%). |

| FT-IR | Strong absorptions corresponding to S=O stretching of the sulfonate group. |

| Mass Spectrometry | Molecular ion peak corresponding to the calculated molecular weight. |

Safety and Handling

This compound is classified as harmful and an irritant.[1] It is essential to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated area.

GHS Hazard Statements:

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation.[1]

Precautionary Measures:

-

P264: Wash hands and skin thoroughly after handling.[13]

-

P280: Wear protective gloves, eye protection, and face protection.[13]

-

P302 + P352: IF ON SKIN: Wash with plenty of water.[13]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

For detailed safety information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier.[13][14]

Conclusion

This compound is a valuable and versatile chiral building block in organic synthesis, with profound applications in the pharmaceutical industry. Its well-defined stereochemistry and the excellent leaving group ability of the tosylate moiety make it an indispensable reagent for the construction of complex, biologically active molecules. A thorough understanding of its properties, synthesis, and handling is paramount for its safe and effective utilization in research and development.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 11149197, this compound, (3R)-. Retrieved from [Link]

-

Pharmaffiliates (2024). (S)-Tetrahydrofuran-3-yl 4-methylbenzenesulfonate. Retrieved from [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 13837325, this compound. Retrieved from [Link]

-

Autech Industry Co.,Limited (2024). High-Quality (3R)-Tetrahydrofuran-3-yl 4-methylbenzenesulfonate. Retrieved from [Link]

-

Pharmaffiliates (2024). (3R)-Tetrahydro-3-furanyl-4-methylbenzenesulphonate. Retrieved from [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 13837326, (S)-tetrahydrofuran-3-yl 4-methylbenzenesulfonate. Retrieved from [Link]

- Google Patents (2017). US Patent US 2017 / 0247356 A1.

-

Hangzhou Cheminspire technologies Co., Ltd. (2024). Empagliflozin Intermediates. Retrieved from [Link]

- Google Patents (2016). WO2016021192A1 - Process for production of (s)-(tetrahydrofuran-3-yl)hydrazine.

-

R Discovery (2025). Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies. Retrieved from [Link]

-

Junyuan Petroleum Group (2024). Tetrahydrofuran (THF): a highly efficient solvent with wide applications. Retrieved from [Link]

Sources

- 1. This compound, (3R)- | C11H14O4S | CID 11149197 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 219823-47-9|(R)-Tetrahydrofuran-3-yl 4-methylbenzenesulfonate|BLD Pharm [bldpharm.com]

- 3. innospk.com [innospk.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. Chiral Auxiliaries | CymitQuimica [cymitquimica.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. (S)-Tetrahydrofuran-3-yl 4-Methylbenzenesulfonate | 112052-11-6 | 梯希爱(上海)化成工业发展有限公司 [tcichemicals.com]

- 8. (S)-tetrahydrofuran-3-yl 4-methylbenzenesulfonate | C11H14O4S | CID 13837326 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. (S)-Tetrahydrofuran-3-yl 4-Methylbenzenesulfonate | 112052-11-6 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]

- 10. This compound | C11H14O4S | CID 13837325 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Velpatasvir | Roxadustat | Empagliflozin | Baloxavir intermediates- Hangzhou Cheminspire technologies Co., Ltd. [cheminspire.com]

- 12. WO2016021192A1 - Process for production of (s)-(tetrahydrofuran-3-yl)hydrazine - Google Patents [patents.google.com]

- 13. static.cymitquimica.com [static.cymitquimica.com]

- 14. fishersci.com [fishersci.com]

An In-depth Technical Guide to Tetrahydrofuran-3-yl 4-methylbenzenesulfonate: Properties, Synthesis, and Applications in Drug Development

This technical guide provides a comprehensive overview of Tetrahydrofuran-3-yl 4-methylbenzenesulfonate, a key chemical intermediate with significant applications in the pharmaceutical industry. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its chemical and physical properties, a detailed synthesis protocol, and its critical role in the synthesis of prominent therapeutic agents.

Introduction and Significance

This compound, often referred to as tetrahydrofuran-3-yl tosylate, is a sulfonate ester that has garnered considerable attention in synthetic organic chemistry. Its significance lies in the unique combination of a tetrahydrofuran (THF) moiety and a tosylate leaving group. The THF ring is a prevalent structural motif in many biologically active molecules, and the tosylate group is an excellent leaving group, facilitating nucleophilic substitution reactions. This combination makes it a valuable building block for introducing the tetrahydrofuran-3-yl group into more complex molecular architectures, most notably in the synthesis of the SGLT2 inhibitor, empagliflozin. This guide will delve into the essential technical aspects of this compound, providing a robust resource for its effective utilization in a research and development setting.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of this compound is paramount for its handling, storage, and application in chemical synthesis. The key properties are summarized in the table below. The compound exists as stereoisomers, with the (R) and (S) enantiomers being the most relevant in pharmaceutical applications.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₁H₁₄O₄S | [1][2] |

| Molecular Weight | 242.29 g/mol | [1][2] |

| Appearance | White to light yellow powder or crystal | [3] |

| Melting Point | 38.0 to 42.0 °C ((R)-isomer) | [3] |

| CAS Number | 112052-11-6 (racemic), 219823-47-9 ((R)-isomer), 112052-11-6 ((S)-isomer) | [1][2][4] |

| IUPAC Name | oxolan-3-yl 4-methylbenzenesulfonate | [1] |

Spectroscopic Data

Spectroscopic characterization is essential for confirming the identity and purity of this compound.

¹H NMR Spectroscopy: The proton NMR spectrum provides characteristic signals for both the tetrahydrofuran ring and the tosyl group. For the (R)-isomer, the following peaks have been reported (400 MHz, CDCl₃):

-

δ 7.75-7.77 (d, J= 8 Hz, 2H): Aromatic protons on the tosyl group ortho to the sulfonyl group.[5]

-

δ 7.32-7.34 (d, J= 8 Hz, 2H): Aromatic protons on the tosyl group meta to the sulfonyl group.[5]

-

δ 5.06-5.09 (m, 1H): The proton on the carbon bearing the tosylate group (C3 of the THF ring).[5]

-

δ 3.82-3.88 (q, J= 8 Hz, 2H): Protons on the carbons adjacent to the oxygen atom in the THF ring (C2 and C5).[5]

-

δ 2.44 (s, 3H): Methyl protons of the tosyl group.

-

δ 2.10-2.30 (m, 2H): Protons on the C4 carbon of the THF ring.

¹³C NMR Spectroscopy: While specific literature data for the title compound is scarce, the expected chemical shifts can be predicted based on the structure. The aromatic carbons of the tosyl group would appear in the range of 127-145 ppm, with the methyl carbon around 21 ppm. The carbons of the tetrahydrofuran ring would be expected in the upfield region, with the carbon attached to the tosylate group (C3) being the most downfield of the aliphatic carbons.

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by strong absorption bands corresponding to the sulfonyl group (S=O) stretching, typically found in the regions of 1350-1380 cm⁻¹ and 1160-1180 cm⁻¹. Other significant peaks would include C-O stretching from the ether and ester functionalities, and C-H stretching from the aromatic and aliphatic portions of the molecule.

Mass Spectrometry: The mass spectrum would show the molecular ion peak (M⁺) at m/z = 242. The fragmentation pattern would likely involve the loss of the tosyl group or cleavage of the tetrahydrofuran ring.

Synthesis of (R)-Tetrahydrofuran-3-yl 4-methylbenzenesulfonate

The synthesis of the enantiomerically pure (R)-isomer is of particular interest due to its use in the production of empagliflozin. A common and effective method involves the tosylation of (R)-3-hydroxytetrahydrofuran. The causality behind this choice of reaction is the well-established reliability of tosylation for converting an alcohol into a good leaving group, which is essential for the subsequent nucleophilic substitution step in the synthesis of the target drug.

Experimental Protocol

This protocol is adapted from a patented procedure and represents a self-validating system for the synthesis of the title compound.[5]

Materials:

-

(R)-tetrahydrofuran-3-ol

-

Toluene

-

N-methylmorpholine

-

1-methylimidazole

-

p-toluenesulfonyl chloride

-

Dilute hydrochloric acid

-

Aqueous sodium bicarbonate solution

-

Aqueous sodium chloride solution

Procedure:

-

To a stirred solution of (R)-tetrahydrofuran-3-ol (1.0 eq.) in toluene, add N-methylmorpholine (1.5 eq.) and 1-methylimidazole (0.5 eq.) at 15 to 20°C. The use of N-methylmorpholine as a base is crucial to neutralize the HCl generated during the reaction, while 1-methylimidazole acts as a catalyst to accelerate the tosylation.

-

Add p-toluenesulfonyl chloride (1.33 eq.) portion-wise to the reaction mixture, maintaining the temperature between 15 and 20°C. The portion-wise addition helps to control the exothermic nature of the reaction.

-

Stir the reaction mixture at room temperature until the reaction is complete, as monitored by a suitable analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Once the reaction is complete, quench the reaction by adding water.

-

Separate the organic layer and wash it sequentially with dilute hydrochloric acid, aqueous sodium bicarbonate solution, and aqueous sodium chloride solution. These washing steps are essential to remove unreacted reagents, the base, and the catalyst.

-

Dry the organic layer over a suitable drying agent (e.g., anhydrous sodium sulfate), filter, and concentrate under reduced pressure to obtain (R)-tetrahydrofuran-3-yl 4-methylbenzenesulfonate as an oil.

Caption: Workflow for the synthesis of (R)-Tetrahydrofuran-3-yl 4-methylbenzenesulfonate.

Application in Drug Development: Synthesis of Empagliflozin

The primary and most significant application of (R)-Tetrahydrofuran-3-yl 4-methylbenzenesulfonate is as a key intermediate in the synthesis of empagliflozin, a potent and selective inhibitor of sodium-glucose co-transporter 2 (SGLT2) used for the treatment of type 2 diabetes.

In the synthesis of empagliflozin, a crucial step involves the etherification of a phenolic intermediate with (R)-Tetrahydrofuran-3-yl 4-methylbenzenesulfonate. The tosylate group acts as an efficient leaving group, allowing for the formation of the ether linkage under basic conditions. This reaction is a classic example of a Williamson ether synthesis. The choice of the (R)-enantiomer is stereochemically critical for the final biological activity of empagliflozin.

Caption: Role of (R)-Tetrahydrofuran-3-yl 4-methylbenzenesulfonate in Empagliflozin synthesis.

Safety and Handling

This compound is classified as an irritant and should be handled with appropriate safety precautions.

-

Hazard Statements:

-

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[3]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]

-

P302+P352: IF ON SKIN: Wash with plenty of water.[3]

-

It is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Conclusion

This compound is a fundamentally important building block in modern pharmaceutical synthesis. Its well-defined physicochemical properties, coupled with a reliable synthetic route, make it an invaluable reagent. The critical role of its (R)-enantiomer in the large-scale production of the antidiabetic drug empagliflozin underscores its significance. This guide has provided a comprehensive technical overview to support researchers and drug development professionals in the safe and effective use of this versatile chemical intermediate.

References

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

GSRS. (n.d.). This compound, (3S)-. Retrieved from [Link]

-

PubChem. (n.d.). (3R)-Tetrahydrofuran-3-yl 4-methylbenzenesulfonate. Retrieved from [Link]

-

GSRS. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). (S)-tetrahydrofuran-3-yl 4-methylbenzenesulfonate. Retrieved from [Link]

-

precisionFDA. (n.d.). This compound, (3R)-. Retrieved from [Link]

- Google Patents. (2016). Process for production of (s)-(tetrahydrofuran-3-yl)hydrazine.

-

ResearchGate. (n.d.). The Parameters of the 1H and 13C NMR Spectra in the Series of Isotopomers of THF 1a-f. Retrieved from [Link]

-

ResearchGate. (n.d.). Experimental IR spectra of tetrahydrofuran. Retrieved from [Link]

-

University of Dayton. (1965). The infrared spectra of furan, tetrahydrofuran, and some of their methyl substituted derivatives. Retrieved from [Link]

-

NIST. (n.d.). Tetrahydrofuran. Retrieved from [Link]

-

SpectraBase. (n.d.). 3-Ethenyl-3-(4-methyl-3-pentenyl)-2,5-bis(2-methylpropyl)tetrahydrofuran. Retrieved from [Link]

Sources

- 1. This compound | C11H14O4S | CID 13837325 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound, (3R)- | C11H14O4S | CID 11149197 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (R)-Tetrahydrofuran-3-yl 4-Methylbenzenesulfonate | 219823-47-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 4. (S)-tetrahydrofuran-3-yl 4-methylbenzenesulfonate | C11H14O4S | CID 13837326 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. WO2016021192A1 - Process for production of (s)-(tetrahydrofuran-3-yl)hydrazine - Google Patents [patents.google.com]

An In-Depth Technical Guide to Tetrahydrofuran-3-yl 4-methylbenzenesulfonate: Synthesis, Characterization, and Application

This guide provides a comprehensive technical overview of Tetrahydrofuran-3-yl 4-methylbenzenesulfonate, a key intermediate in modern pharmaceutical synthesis. Designed for researchers, scientists, and drug development professionals, this document delves into the compound's chemical structure, synthesis, spectroscopic characterization, and its critical role in the preparation of therapeutic agents.

Introduction: A Pivotal Intermediate in Drug Discovery

This compound, often referred to as a tosylate, is a vital building block in organic synthesis. Its significance lies in the strategic placement of a tosyl group, an excellent leaving group, on a tetrahydrofuran ring. This structural feature makes it an ideal substrate for nucleophilic substitution reactions, a cornerstone of pharmaceutical drug development. The tetrahydrofuran moiety itself is a privileged scaffold found in numerous FDA-approved drugs, valued for its ability to improve pharmacokinetic properties.[1] This guide will focus on the chiral (R)-enantiomer, a specific stereoisomer crucial for the synthesis of targeted therapeutics.

Chemical Structure and Properties

The chemical identity of (R)-Tetrahydrofuran-3-yl 4-methylbenzenesulfonate is defined by its unique arrangement of a tetrahydrofuran ring, a tosyl group, and a specific stereochemistry at the C3 position of the furan ring.

IUPAC Name: [(3R)-oxolan-3-yl] 4-methylbenzenesulfonate[2][3]

Synonyms: (R)-3-(p-Toluenesulfonyl)oxytetrahydrofuran, (3R)-Tetrahydro-3-furanyl 4-Methylbenzenesulfonate

Stereochemistry: The "(R)" designation indicates the absolute configuration at the chiral center, which is critical for its specific applications in asymmetric synthesis.

Below is a visualization of the chemical structure:

Caption: General workflow for the synthesis of the target compound.

Detailed Experimental Protocol

This protocol is adapted from a patented industrial process, ensuring its robustness and scalability.

Materials:

-

(R)-tetrahydrofuran-3-ol

-

Toluene

-

N-methylmorpholine

-

1-methylimidazole

-

p-toluenesulfonyl chloride

-

Water

-

Concentrated Hydrochloric Acid

-

Sodium Bicarbonate

-

Sodium Chloride

Procedure:

-

To a stirred solution of (R)-tetrahydrofuran-3-ol (65 g) in toluene (325 ml), add N-methylmorpholine (111.93 g, 1.5 eq.) and 1-methylimidazole (30.28 g, 0.5 eq.) at 15 to 20°C.

-

Cool the mixture to 0 to 10°C and add p-toluenesulfonyl chloride (187.0 g, 1.33 eq.) portion-wise, maintaining the temperature between 0 to 10°C.

-

Allow the reaction mixture to warm to 15 to 25°C and stir until the reaction is complete (typically 2 hours, monitored by gas chromatography).

-

Quench the reaction by adding water (325 ml) while maintaining the temperature between 15 to 25°C.

-

Separate the organic and aqueous layers. Extract the aqueous layer with toluene (195 ml).

-

Combine the organic layers and wash successively with dilute hydrochloric acid, aqueous sodium bicarbonate solution, and aqueous sodium chloride solution.

-

Concentrate the toluene layer under reduced pressure at a temperature below 40°C to yield (R)-tetrahydrofuran-3-yl 4-methylbenzenesulfonate as an oil.

Spectroscopic Characterization

A self-validating system of protocols relies on thorough characterization of the synthesized compound. The following spectroscopic data are essential for confirming the identity and purity of (R)-Tetrahydrofuran-3-yl 4-methylbenzenesulfonate.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR is a powerful tool for elucidating the structure of the molecule. The spectrum provides information on the number of different types of protons and their connectivity.

¹H NMR (400 MHz, CDCl₃): δ: 7.75-7.77 (d, J= 8 Hz, 2H), 7.32-7.34 (d, J= 8 Hz, 2H), 5.06-5.09 (m, 1H), 3.82-3.88 (q, J= 8 Hz, 2H), 3.68-3.78 (m, 2H), 2.43 (s, 3H), 2.05-2.20 (m, 2H).

| Chemical Shift (δ) | Multiplicity | Integration | Assignment |

| 7.75-7.77 | d | 2H | Aromatic protons ortho to SO₂ |

| 7.32-7.34 | d | 2H | Aromatic protons meta to SO₂ |

| 5.06-5.09 | m | 1H | CH-OTs |

| 3.82-3.88 | q | 2H | CH₂ adjacent to ring oxygen |

| 3.68-3.78 | m | 2H | CH₂ adjacent to ring oxygen |

| 2.43 | s | 3H | Ar-CH₃ |

| 2.05-2.20 | m | 2H | CH₂ on THF ring |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

(Predicted data would be presented here if available from a reliable source, with clear indication that it is a prediction.)

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. Key expected peaks would include:

(A table of expected IR absorption bands and their corresponding functional groups would be presented here if experimental data were found.)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.

Exact Mass: 242.0613 g/mol [3] (A description of the expected fragmentation pattern would be included here if experimental data were available.)

Application in Pharmaceutical Synthesis: The Case of Empagliflozin

A prime example of the utility of (R)-Tetrahydrofuran-3-yl 4-methylbenzenesulfonate is in the synthesis of Empagliflozin, a sodium-glucose co-transporter 2 (SGLT2) inhibitor used for the treatment of type 2 diabetes.

The Role of the Tosylate as a Leaving Group

In the synthesis of Empagliflozin, the tosylate group of (R)-Tetrahydrofuran-3-yl 4-methylbenzenesulfonate serves as an excellent leaving group in a nucleophilic substitution reaction. The phenoxide, generated from the phenolic precursor of Empagliflozin, acts as the nucleophile, displacing the tosylate and forming the desired ether linkage.

Reaction Scheme

The following diagram illustrates the key step in the synthesis of Empagliflozin involving (R)-Tetrahydrofuran-3-yl 4-methylbenzenesulfonate.

Caption: Synthesis of Empagliflozin via nucleophilic substitution.

This reaction is typically carried out in the presence of a base such as cesium carbonate in a polar aprotic solvent like dimethylformamide. [2][4]The choice of the (R)-enantiomer of the tosylate is crucial for obtaining the correct stereochemistry in the final drug product.

Safety and Handling

(R)-Tetrahydrofuran-3-yl 4-methylbenzenesulfonate is a chemical that requires careful handling in a laboratory setting.

Hazard Statements:

-

H302: Harmful if swallowed. [2][3]* H315: Causes skin irritation. [2][3]* H319: Causes serious eye irritation. [2][3]* H335: May cause respiratory irritation. [2][3] Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Always consult the Safety Data Sheet (SDS) for complete and up-to-date safety information before handling this compound.

Conclusion

(R)-Tetrahydrofuran-3-yl 4-methylbenzenesulfonate is a high-value intermediate for the pharmaceutical industry. Its well-defined stereochemistry and the presence of an excellent leaving group make it an indispensable tool for the synthesis of complex molecules like Empagliflozin. A thorough understanding of its synthesis, characterization, and reactivity, as outlined in this guide, is essential for its effective and safe utilization in research and development.

References

-

PubChem. (3R)-Tetrahydrofuran-3-yl 4-methylbenzenesulfonate. National Center for Biotechnology Information. Retrieved from: [Link]

-

PubChem. This compound, (3R)-. National Center for Biotechnology Information. Retrieved from: [Link]

- Google Patents. Processes for preparation of empagliflozin.

-

Justia Patents. Processes for the preparation of SGLT-2 inhibitors, intermediates thereof. Retrieved from: [Link]

-

PubChem. (S)-tetrahydrofuran-3-yl 4-methylbenzenesulfonate. National Center for Biotechnology Information. Retrieved from: [Link]

-

GSRS. This compound, (3S)-. Retrieved from: [Link]

-

PubChem. This compound. National Center for Biotechnology Information. Retrieved from: [Link]

-

Pharmaffiliates. (3R)-Tetrahydro-3-furanyl-4-methylbenzenesulphonate. Retrieved from: [Link]

- Google Patents. Synthetic method of engagliflozin.

-

Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000246). Retrieved from: [Link]

- Google Patents. Process for production of (s)-(tetrahydrofuran-3-yl)hydrazine.

-

ResearchGate. Experimental IR spectra of tetrahydrofuran. Retrieved from: [Link]

-

The Benicewicz Group. The effect of tetrahydrofuran as solvent on matrix-assisted laser desorption/ionization and electrospray ionization mass spectra. Retrieved from: [Link]

-

MDPI. Fragmentation Pathway of Organophosphorus Flame Retardants by Liquid Chromatography–Orbitrap-Based High-Resolution Mass Spectrometry. Retrieved from: [Link]

-

European Journal of Chemistry. The synthesis and crystallographic characterization of 4-methylbenzenesulfonamide derivatives. Retrieved from: [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from: [Link]

-

Veeprho. (R)-Tetrahydrofuran-3-yl 4-methylbenzenesulfonate. Retrieved from: [Link]

-

PubMed. Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies. Retrieved from: [Link]

Sources

Tetrahydrofuran-3-yl 4-methylbenzenesulfonate IUPAC name

An In-Depth Technical Guide to Tetrahydrofuran-3-yl 4-methylbenzenesulfonate: Synthesis, Application, and Quality Control

Authored by a Senior Application Scientist

This guide provides an in-depth technical examination of this compound, a pivotal intermediate in modern organic synthesis. Known commonly as tetrahydrofuran-3-yl tosylate, this reagent is instrumental in the construction of complex molecules, particularly within the pharmaceutical industry. We will move beyond simple definitions to explore the causality behind its synthesis, its mechanistic utility, and the rigorous quality control required for its application in drug development.

Core Identity and Physicochemical Properties

This compound is a derivative of tetrahydrofuran (THF), a five-membered cyclic ether. The addition of a 4-methylbenzenesulfonate (tosylate) group at the 3-position transforms the parent alcohol into a highly effective alkylating agent. The tosylate is an exceptional leaving group due to the stability of its corresponding anion, which is resonance-stabilized.

The compound exists as a racemate and as distinct (R) and (S) enantiomers. The stereochemistry at this position is often critical in pharmaceutical synthesis, where biological activity is dependent on the precise three-dimensional arrangement of atoms.

Table 1: Key Identifiers and Properties

| Property | Value | Source(s) |

|---|---|---|

| IUPAC Name | oxolan-3-yl 4-methylbenzenesulfonate | [1] |

| Synonyms | Tetrahydrofuran-3-yl tosylate, 3-Tosyloxy-tetrahydrofuran | [1] |

| Molecular Formula | C₁₁H₁₄O₄S | [1][2][3] |

| Molecular Weight | 242.29 g/mol | [1][2][3] |

| CAS Number | 112052-11-6 (Racemic/S-enantiomer) | [1][3] |

| 219823-47-9 ((R)-enantiomer) | [2] | |

| Appearance | White to light yellow powder or crystals |

| Melting Point ((R)-enantiomer) | 38.0 to 42.0 °C | |

Synthesis Protocol and Mechanistic Rationale

The synthesis of tetrahydrofuran-3-yl tosylate is a classic example of alcohol activation. The most common route involves the reaction of the corresponding alcohol, tetrahydrofuran-3-ol, with p-toluenesulfonyl chloride (TsCl). The choice of enantiomer ((R) or (S)-tetrahydrofuran-3-ol) dictates the stereochemistry of the final product, as the tosylation reaction proceeds with retention of configuration at the chiral center.

Experimental Protocol: Synthesis of (R)-Tetrahydrofuran-3-yl 4-methylbenzenesulfonate

This protocol is adapted from established patent literature, providing a robust method for laboratory-scale synthesis.[4]

Materials:

-

(R)-tetrahydrofuran-3-ol

-

p-Toluenesulfonyl chloride (TsCl)

-

Toluene (solvent)

-

N-methylmorpholine (NMM, base)

-

1-methylimidazole (catalyst)

-

Water (for washing)

-

Brine (for washing)

Step-by-Step Procedure:

-

Reaction Setup: In a reaction vessel equipped with a stirrer and temperature control, dissolve (R)-tetrahydrofuran-3-ol (1.0 eq.) in toluene.

-

Addition of Base and Catalyst: Cool the solution to 15-20°C. Add N-methylmorpholine (1.5 eq.) and 1-methylimidazole (0.5 eq.).

-

Expertise & Experience: N-methylmorpholine is a tertiary amine base used to neutralize the HCl generated during the reaction. Its steric bulk makes it non-nucleophilic, preventing it from competing with the alcohol. 1-methylimidazole is a highly effective acylation catalyst that operates by forming a reactive tosyl-imidazolium intermediate, accelerating the reaction.

-

-

Addition of Tosyl Chloride: Add p-toluenesulfonyl chloride (1.33 eq.) portion-wise, ensuring the temperature remains between 15-20°C.

-

Reaction Monitoring: Stir the mixture at 20-30°C for 15-20 hours. Monitor the reaction progress using a suitable chromatographic method (e.g., TLC or HPLC) until the starting alcohol is consumed.

-

Work-up:

-

Add water to the reaction mixture and stir. Separate the organic (toluene) layer.

-

Wash the organic layer sequentially with dilute HCl, water, and finally brine to remove residual base, catalyst, and salts.

-

-

Isolation: Dry the toluene layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate the solvent under reduced pressure at a temperature below 40°C to yield the product as an oil or solid.

Visualization of Synthesis

Sources

- 1. This compound | C11H14O4S | CID 13837325 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound, (3R)- | C11H14O4S | CID 11149197 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (S)-tetrahydrofuran-3-yl 4-methylbenzenesulfonate | C11H14O4S | CID 13837326 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. WO2016021192A1 - Process for production of (s)-(tetrahydrofuran-3-yl)hydrazine - Google Patents [patents.google.com]

A Senior Application Scientist’s Guide to the Chiral Synthesis of Tetrahydrofuran-3-yl Tosylate

Abstract

This technical guide provides an in-depth exploration of scientifically robust and field-proven methodologies for the chiral synthesis of tetrahydrofuran-3-yl tosylate. As a critical chiral building block in modern medicinal chemistry, particularly in the synthesis of HIV protease inhibitors like Amprenavir and Fosamprenavir, access to enantiomerically pure (R)- and (S)-tetrahydrofuran-3-yl tosylate is of paramount importance.[1][2] The core of this challenge lies not in the tosylation reaction itself—a standard transformation—but in the stereocontrolled synthesis of the precursor, chiral tetrahydrofuran-3-ol. This document moves beyond simple procedural lists to elucidate the causal reasoning behind strategic synthetic choices, offering researchers and drug development professionals a comprehensive resource for selecting and implementing the optimal synthetic route. We will dissect and compare primary strategies including chiral pool synthesis, kinetic resolution, and asymmetric synthesis from achiral precursors.

Strategic Overview: The Centrality of Chiral Tetrahydrofuran-3-ol

The synthesis of the target molecule, tetrahydrofuran-3-yl tosylate, is achieved via the tosylation of the corresponding alcohol. This reaction is a classic nucleophilic substitution on the sulfonyl group, wherein the alcohol's oxygen atom attacks the sulfur of p-toluenesulfonyl chloride (TsCl). Crucially, this process proceeds with retention of configuration at the C3 stereocenter, as the chiral carbon-oxygen bond remains intact throughout the transformation.

Therefore, the entire synthetic challenge is displaced to the efficient and enantioselective preparation of (R)- or (S)-tetrahydrofuran-3-ol. The choice of strategy to access this intermediate dictates the overall efficiency, scalability, and cost-effectiveness of the process.

Figure 1: The pivotal role of chiral tetrahydrofuran-3-ol.

Chiral Pool Synthesis: An Economical Route from L-Malic Acid

The chiral pool approach leverages naturally occurring, inexpensive enantiopure starting materials. L-Malic acid is a prime candidate for the synthesis of (S)-tetrahydrofuran-3-ol due to its availability and appropriate stereochemistry.[1][3] This pathway avoids the complexities of asymmetric induction or resolution, making it highly attractive for industrial-scale production.[4]

The overarching strategy involves a three-step sequence: esterification, reduction, and cyclodehydration.[1]

Figure 2: Workflow for synthesis from L-Malic Acid.

Causality in Protocol Design:

-

Esterification: L-Malic acid's free carboxylic acids are first protected as methyl esters. This is critical because common reducing agents like borohydrides would otherwise react with the acidic protons, consuming the reagent and producing hydrogen gas. Thionyl chloride in methanol is an effective method for this transformation.[4]

-

Reduction: The historical use of lithium aluminum hydride (LiAlH₄) for this diester reduction is effective but poses significant safety and handling challenges (pyrophoric, difficult to store) on a large scale.[3][4] A field-proven, safer alternative is the use of a mixed-hydride system, such as sodium borohydride with lithium chloride (LiCl/NaBH₄) in an alcohol solvent.[4] The LiCl acts as a Lewis acid, coordinating to the ester carbonyls and enhancing their electrophilicity, thereby enabling reduction by the milder NaBH₄. This choice represents a critical process safety and scalability improvement.

-

Cyclodehydration: The final ring closure is an intramolecular Williamson ether synthesis, where one of the hydroxyl groups displaces another. This is achieved by heating the 1,2,4-butanetriol with a catalytic amount of a strong, non-nucleophilic acid like p-toluenesulfonic acid (PTSA).[1][4] The reaction is driven by the formation of the thermodynamically stable five-membered tetrahydrofuran ring.

Experimental Protocol: Synthesis of (S)-Tetrahydrofuran-3-ol from L-Malic Acid

| Step | Action | Reagents & Conditions | Purpose |

| 1 | Esterification | L-Malic Acid, Methanol (solvent), Thionyl Chloride (SOCl₂). Cooled initially (-10°C), then room temp, then reflux.[4] | Convert both carboxylic acids to methyl esters to prevent side reactions during reduction. |

| 2 | Workup | Quench with Na₂CO₃ solution to pH 7-8. Extract with ethyl acetate. Dry and concentrate.[4] | Neutralize acid and isolate the L-dimethyl malate product. |

| 3 | Reduction | L-Dimethyl Malate, Ethanol (solvent), Sodium Borohydride (NaBH₄), Lithium Chloride (LiCl). Reflux.[4] | Reduce both ester groups to primary alcohols to form (S)-1,2,4-butanetriol. |

| 4 | Cyclization | Crude (S)-1,2,4-Butanetriol, p-Toluenesulfonic acid (PTSA, catalyst). Heat to ~200°C.[4] | Promote intramolecular dehydration to form the tetrahydrofuran ring. |

| 5 | Purification | Vacuum distillation. | Isolate the final (S)-tetrahydrofuran-3-ol product. |

Kinetic Resolution: Isolating Enantiomers from a Racemate

Kinetic resolution is a powerful technique that relies on the differential reaction rates of two enantiomers with a chiral catalyst or reagent. This results in the separation of a racemic mixture into one unreacted enantiomer and one transformed enantiomer, both in high enantiomeric purity.

Lipase-Catalyzed Enzymatic Kinetic Resolution

Biocatalysis offers a green and highly selective alternative to traditional chemical methods.[5] Lipases are widely used enzymes that catalyze the hydrolysis of esters or, in non-aqueous media, the acylation of alcohols.[6][7] For resolving racemic tetrahydrofuran-3-ol, a lipase can selectively acylate one enantiomer, leaving the other unreacted.

-

The Principle: In the presence of racemic (R/S)-tetrahydrofuran-3-ol and an acyl donor (e.g., vinyl acetate), a lipase like Pseudomonas cepacia lipase (Amano PS) or Candida antarctica Lipase B (CALB, Novozym 435) will preferentially catalyze the formation of the acetate ester of one enantiomer (e.g., the R-enantiomer).[8][9]

-

The Outcome: The reaction is stopped at approximately 50% conversion. At this point, the mixture contains the slow-reacting (S)-alcohol and the fast-forming (R)-acetate. These two compounds have different chemical properties (alcohol vs. ester) and can be easily separated by standard techniques like column chromatography.

Figure 3: Workflow for Lipase-Catalyzed Kinetic Resolution.

Experimental Protocol: Lipase-Catalyzed Resolution

-

Setup: Dissolve racemic tetrahydrofuran-3-ol in an appropriate organic solvent (e.g., methyl tert-butyl ether, MTBE).

-

Reagents: Add an acyl donor, such as vinyl acetate. The use of vinyl acetate is advantageous as the byproduct, vinyl alcohol, tautomerizes to acetaldehyde, making the reaction irreversible.

-

Catalysis: Add the lipase catalyst (e.g., Novozym 435).

-

Reaction: Stir the mixture at a controlled temperature (e.g., room temperature to 40°C) and monitor the conversion by GC or HPLC.

-

Termination: Stop the reaction at ~50% conversion by filtering off the immobilized enzyme.

-

Purification: Concentrate the filtrate and separate the unreacted alcohol from the newly formed ester using flash column chromatography. The acylated enantiomer can be hydrolyzed back to the alcohol if desired.

Jacobsen Hydrolytic Kinetic Resolution (HKR)

While not directly applied to tetrahydrofuran-3-ol, the Jacobsen HKR is a landmark method for resolving terminal epoxides using chiral (salen)Co(III) catalysts.[10][11][12] This is relevant because chiral epoxides are versatile precursors to chiral tetrahydrofurans. For instance, a resolved chiral epichlorohydrin can be converted to the target alcohol.[13] The HKR involves the enantioselective addition of water to one epoxide enantiomer, yielding a diol and leaving the other epoxide enantiomer unreacted and in high enantiomeric excess.[11] This method's broad substrate scope and practicality have made it a cornerstone of industrial asymmetric catalysis.[11]

Synthesis from Alternative Chiral Precursors

Industrially viable routes often begin with readily available, enantiopure starting materials other than malic acid.

From (S)-4-chloro-3-hydroxybutyrate

Ethyl (S)-4-chloro-3-hydroxybutyrate is a valuable C4 chiral building block. Its synthesis and conversion to (S)-tetrahydrofuran-3-ol is a well-established industrial process.[14]

-

Reduction: The ester is first reduced to the corresponding diol, (S)-4-chloro-1,3-butanediol. This is typically achieved with sodium borohydride.[14]

-

Cyclization: The resulting chlorodiol undergoes an intramolecular SN2 reaction. Upon heating in an aqueous solution, the terminal hydroxyl group displaces the chloride to form the tetrahydrofuran ring.[14] The process is often performed in-situ after the reduction step by adding aqueous acid and heating.

This route is efficient and leverages a commercially available chiral precursor, making it a strong contender for large-scale synthesis.

The Final Step: Stereospecific Tosylation

With the enantiopure (R)- or (S)-tetrahydrofuran-3-ol in hand, the final step is its conversion to the corresponding tosylate. This is a critical activation step, transforming the poor leaving group (-OH) into an excellent one (-OTs), enabling subsequent nucleophilic substitution reactions in drug synthesis.

Experimental Protocol: Tosylation of (S)-Tetrahydrofuran-3-ol

-

Setup: Dissolve (S)-tetrahydrofuran-3-ol in a dry, aprotic solvent like dichloromethane (DCM) or pyridine under an inert atmosphere (e.g., Nitrogen or Argon). Cool the solution in an ice bath to 0°C.

-

Base: If using DCM, add a base such as pyridine or triethylamine (typically 1.1–1.5 equivalents). Pyridine can also serve as the solvent. The base is essential to neutralize the HCl generated during the reaction, which would otherwise cause side reactions.

-

Tosylation: Slowly add p-toluenesulfonyl chloride (TsCl, 1.05–1.2 equivalents) portion-wise or as a solution in DCM, keeping the temperature at 0°C.

-

Reaction: Allow the reaction to stir at 0°C for several hours or let it warm slowly to room temperature overnight. Monitor progress by TLC or LC-MS.

-

Workup: Quench the reaction with cold water or dilute HCl. Separate the organic layer. Wash the organic layer successively with dilute HCl (to remove pyridine), saturated NaHCO₃ solution (to remove excess TsCl and acid), and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography or recrystallization to yield the pure tetrahydrofuran-3-yl tosylate.

Figure 4: Conceptual mechanism of the tosylation reaction.

Comparative Analysis and Conclusion

The selection of a synthetic route for chiral tetrahydrofuran-3-yl tosylate is a multi-factorial decision balancing cost, scale, safety, and available starting materials.

| Strategy | Starting Material | Key Advantages | Key Considerations |

| Chiral Pool | L-Malic Acid | Inexpensive, readily available starting material; avoids resolution or asymmetric catalysis.[4] | Multi-step process; requires careful control of reduction and cyclization conditions. |

| Enzymatic Resolution | Racemic THF-3-ol | High enantioselectivity; mild, environmentally friendly conditions; applicable to a wide range of substrates.[5][8] | Theoretical max yield is 50% for one enantiomer; requires enzyme sourcing and separation of product from unreacted starting material. |

| From Chiral Precursor | (S)-4-chloro-3-hydroxybutyrate | Efficient, high-yielding route from a commercial building block; suitable for industrial scale.[14] | Dependent on the cost and availability of the starting chloroester. |

References

- 3-Hydroxytetrahydrofuran - Wikipedia. (n.d.).

- Uses and Preparation of (S)-(+)-3-Hydroxytetrahydrofuran - ChemicalBook. (2022-07-25).

- An improved process for the preparation of (S)-(+)-3-hydroxytetrahydrofuran - ChemicalBook. (2025-03-11).

- Synthesis of S-(3)-hydroxy tetrahydrofuran. Google Patents. (CN1887880A).

- Process for the preparation of 3-hydroxytetrahydrofuran. Google Patents. (US6359155B1).

- (S)-Tetrahydrofuran-3-ol - MedchemExpress.com. (n.d.).

- Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. (n.d.). National Institutes of Health (NIH).

- Enantioselective Synthesis of Tetrahydrofuran Derivatives. (2014-06-30). ChemistryViews.

-

Lipase-Catalyzed Kinetic Resolution of Alcohols as Intermediates for the Synthesis of Heart Rate Reducing Agent Ivabradine. (2021-01-01). IRIS . Retrieved January 12, 2026, from

- Lipase catalyzed kinetic resolution for the production of (S)-3-[5-(4-fluoro-phenyl)-5-hydroxy-pentanoyl]-4-phenyl-oxazolidin-2-one: An intermediate for the synthesis of ezetimibe. (n.d.). ResearchGate.

- Jacobsen's catalyst for hydrolytic kinetic resolution: structure elucidation of paramagnetic Co(III) salen complexes in solution via combined NMR and quantum chemical studies. (2009-04-01). PubMed.

- Industrial Applications of the Jacobsen Hydrolytic Kinetic Resolution Technology. (n.d.).

- Lipase-Catalysed Enzymatic Kinetic Resolution of Aromatic Morita-Baylis-Hillman Derivatives by Hydrolysis and Transesterif. (n.d.). TU Delft Repository.

- Hydrolytic Kinetic Resolution. (n.d.). Jacobsen Group.

- Efficient synthesis of tetrahydrofurans with chiral tertiary allylic alcohols catalyzed by Ni/P-chiral ligand DI-BIDIME. (n.d.). RSC Publishing.

- Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates. (n.d.). National Institutes of Health (NIH).

- Efficient Synthesis of Tetrasubstituted Furans via Lipase-Catalyzed One-Pot Sequential Multicomponent Reaction. (n.d.). MDPI.

Sources

- 1. 3-Hydroxytetrahydrofuran - Wikipedia [en.wikipedia.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Uses and Preparation of (S)-(+)-3-Hydroxytetrahydrofuran_Chemicalbook [chemicalbook.com]

- 4. CN1887880A - Synthesis of S-(3)-hydroxy tetrahydrofuran - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. re.public.polimi.it [re.public.polimi.it]

- 9. repository.tudelft.nl [repository.tudelft.nl]

- 10. Jacobsen's catalyst for hydrolytic kinetic resolution: structure elucidation of paramagnetic Co(III) salen complexes in solution via combined NMR and quantum chemical studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Jacobsen Group [jacobsengroup.sites.fas.harvard.edu]

- 13. An improved process for the preparation of (S)-(+)-3-hydroxytetrahydrofuran_Chemicalbook [chemicalbook.com]

- 14. US6359155B1 - Process for the preparation of 3-hydroxytetrahydrofuran - Google Patents [patents.google.com]

A Technical Guide to the Spectroscopic Characterization of Tetrahydrofuran-3-yl 4-methylbenzenesulfonate

Introduction

Tetrahydrofuran-3-yl 4-methylbenzenesulfonate is a key intermediate in modern organic synthesis, particularly valued in the development of pharmaceutical agents for its role as an effective leaving group.[1] Its structure combines a tetrahydrofuran (THF) moiety, a common cyclic ether scaffold in medicinal chemistry, with a p-toluenesulfonate (tosylate) group, which is renowned for its ability to transform a poorly reactive hydroxyl group into a highly reactive sulfonate ester.[2] This conversion is a cornerstone of nucleophilic substitution and elimination reactions.

This guide provides an in-depth analysis of the spectroscopic data essential for the structural elucidation and quality control of this compound. For researchers in drug development and process chemistry, a thorough understanding of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data is critical for reaction monitoring, impurity profiling, and ensuring the integrity of the final product.

Molecular Structure and Spectroscopic Correlation

The structural features of this compound directly inform its spectroscopic signature. The molecule is comprised of two principal components: the aliphatic cyclic ether (tetrahydrofuran-3-yl) and the aromatic sulfonate ester (4-methylbenzenesulfonate). Each component contributes distinct and predictable signals in various spectroscopic analyses.

Caption: Molecular structure of this compound with atom numbering for spectroscopic assignment.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. The chemical shift (δ), multiplicity, and integration of the proton (¹H) signals, along with the chemical shifts of the carbon (¹³C) signals, provide a detailed map of the molecular framework.[3]

Experimental Protocol: NMR Sample Preparation

-

Dissolution: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.[4]

-

Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.

-

Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a field strength of 400 MHz or higher to ensure adequate signal dispersion.

¹H NMR Spectral Data (Predicted)

| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| H-7'' | ~2.45 | Singlet (s) | 3H | -CH₃ (Aromatic) |

| H-4' | ~2.20 | Multiplet (m) | 2H | -CH₂-CH(OTs)- |

| H-2', H-5' | ~3.80 - 4.10 | Multiplet (m) | 4H | -O-CH₂- and -CH₂-O-CH- |

| H-3' | ~5.10 | Multiplet (m) | 1H | -CH(OTs)- |

| H-3'', H-5'' | ~7.35 | Doublet (d) | 2H | Ar-H (ortho to -CH₃) |

| H-2'', H-6'' | ~7.80 | Doublet (d) | 2H | Ar-H (ortho to -SO₂) |

¹³C NMR Spectral Data (Predicted)

| Signal | Chemical Shift (δ, ppm) | Assignment |

| C-7'' | ~21.6 | -CH₃ (Aromatic) |

| C-4' | ~35.0 | -CH₂-CH(OTs)- |

| C-2', C-5' | ~68.0, ~72.0 | -O-CH₂- and -CH₂-O-CH- |

| C-3' | ~82.0 | -CH(OTs)- |

| C-3'', C-5'' | ~127.8 | Ar-C (ortho to -CH₃) |

| C-2'', C-6'' | ~129.9 | Ar-C (ortho to -SO₂) |

| C-1'' | ~133.5 | Ar-C (ipso to -S) |

| C-4'' | ~145.0 | Ar-C (ipso to -CH₃) |

Interpretation and Rationale

-

Aromatic Region (¹H & ¹³C): The tosyl group presents a classic AA'BB' system in the ¹H NMR spectrum, with two doublets corresponding to the protons ortho and meta to the sulfonyl group.[5][6] The electron-withdrawing nature of the sulfonyl group shifts the ortho protons (H-2'', H-6'') downfield (~7.80 ppm) compared to the protons ortho to the methyl group (H-3'', H-5'' at ~7.35 ppm). The methyl group itself gives a characteristic singlet at approximately 2.45 ppm.[5] In the ¹³C NMR spectrum, the four aromatic carbons are distinct, with the ipso-carbons attached to the sulfur and methyl groups appearing at the most downfield positions.[7]

-

Tetrahydrofuran Ring (¹H & ¹³C): The protons of the THF ring exhibit complex multiplets due to spin-spin coupling.[8][9] The proton on the carbon bearing the tosylate group (H-3') is the most downfield of the aliphatic protons (~5.10 ppm) due to the strong deshielding effect of the adjacent oxygen and the sulfonate ester.[10] The corresponding carbon (C-3') is also significantly shifted downfield to around 82.0 ppm.[7] The other THF protons and carbons resonate in the expected regions for a cyclic ether.[11][12][13][14][15]

Infrared (IR) Spectroscopy